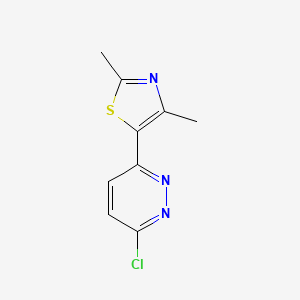3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine
CAS No.: 1105195-25-2
Cat. No.: VC2987319
Molecular Formula: C9H8ClN3S
Molecular Weight: 225.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1105195-25-2 |
|---|---|
| Molecular Formula | C9H8ClN3S |
| Molecular Weight | 225.7 g/mol |
| IUPAC Name | 5-(6-chloropyridazin-3-yl)-2,4-dimethyl-1,3-thiazole |
| Standard InChI | InChI=1S/C9H8ClN3S/c1-5-9(14-6(2)11-5)7-3-4-8(10)13-12-7/h3-4H,1-2H3 |
| Standard InChI Key | AOEASRKROYFFDN-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C)C2=NN=C(C=C2)Cl |
| Canonical SMILES | CC1=C(SC(=N1)C)C2=NN=C(C=C2)Cl |
Introduction
Chemical Identity and Physical Properties
3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine is a heterocyclic compound characterized by a pyridazine ring substituted with a chlorine atom at position 3 and a 2,4-dimethyl-1,3-thiazol-5-yl group at position 6. The molecular structure comprises interconnected nitrogen-containing heterocycles that contribute to its potential biological activity and chemical reactivity. This compound exists as a solid at standard temperature and pressure, with distinct physicochemical properties that facilitate its applications in various chemical processes and pharmaceutical development.
Table 1. Chemical Identity and Properties
| Property | Value |
|---|---|
| CAS Number | 1713602-50-6 |
| Molecular Formula | C₉H₈ClN₃S |
| Molecular Weight | 225.70 g/mol |
| Synonyms | 5-(6-chloropyridazin-3-yl)-2,4-dimethyl-1,3-thiazole; 3-Chloro-6-(2,4-dimethyl-5-thiazolyl)pyridazine |
| Appearance | Solid |
| Class | Heterocyclic compound, Pyridazine derivative |
Structural Features and Characterization
The structure of 3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine consists of two key heterocyclic components: a pyridazine ring and a thiazole ring. The pyridazine ring contains two adjacent nitrogen atoms in a six-membered aromatic structure with a chlorine substituent at position 3. The thiazole component features a five-membered aromatic ring containing sulfur and nitrogen atoms, with methyl groups at positions 2 and 4. This unique structural arrangement contributes to the compound's chemical reactivity, binding properties, and potential biological activities.
The characterization of this compound typically involves various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. While specific spectral data for this exact compound is limited in the available literature, the general spectroscopic characteristics of similar heterocyclic compounds can provide insight into its structural confirmation methodologies .
Synthesis Methods
A novel approach worthy of consideration is based on research involving similar compounds, where a two-step sequence was employed. This method involves chlorination of an appropriate precursor with trichlorocyanuric acid, followed by reaction with acetylene derivatives in a two-chamber reactor system to produce the final pyridazine structure .
Biological Activity and Medicinal Applications
Compounds containing the 3-chloropyridazine scaffold have been investigated for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. For instance, some 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted- triazolo[4,3-b]pyridazines have been evaluated for cytotoxic activity against cancer cell lines .
A particularly relevant structural analog, 3-(4-chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP), has been investigated as a corticotropin-releasing factor 1 (CRF1) receptor antagonist with potential applications in treating alcohol dependence . While this compound contains additional structural features, the presence of a chlorinated thiazolyl-pyridazine core structure suggests that 3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine might exhibit related pharmacological activities.
Table 3. Biological Activities of Structurally Related Compounds
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies on compounds containing the pyridazine and thiazole moieties provide valuable insights into how structural modifications might affect the biological activity of 3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine. Although specific SAR data for this exact compound is limited, analysis of related structures suggests several key pharmacophoric features that may contribute to biological activity.
The 3-chloropyridazine scaffold serves as an important structural element in many bioactive compounds. The chlorine substituent often functions as a hydrogen bond acceptor and can influence the electronic distribution across the heterocyclic system, potentially affecting binding affinity to biological targets. Additionally, the thiazole moiety with its methyl substituents provides lipophilic character and may contribute to membrane permeability and target binding specificity.
Modifications at various positions of this molecular framework could be explored to optimize biological activity:
-
Replacement of the chlorine atom with other halogens or functional groups
-
Variation of the substituents on the thiazole ring
-
Introduction of additional functional groups on the pyridazine ring
-
Incorporation into larger fused heterocyclic systems
These structural variations would likely influence physicochemical properties such as solubility, lipophilicity, and molecular recognition, thereby modulating biological activity profiles.
Analytical Methods for Detection and Quantification
The detection and quantification of 3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine typically employ standard analytical techniques used for heterocyclic compounds. These methods are essential for assessing purity, monitoring reactions, and characterizing the compound in various matrices.
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), are commonly employed for separation and quantification. These methods can be coupled with various detection systems such as ultraviolet-visible (UV-Vis) spectroscopy, mass spectrometry (MS), or diode array detection (DAD) for enhanced sensitivity and specificity.
Spectroscopic methods including nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C), infrared (IR) spectroscopy, and UV-Vis spectroscopy provide valuable structural information and can be used for both qualitative and quantitative analysis. Mass spectrometry offers additional structural confirmation through molecular weight determination and fragmentation pattern analysis.
X-ray crystallography, when applicable, provides definitive three-dimensional structural information, similar to the crystal structure data available for related compounds such as 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume